molecular formula C13H17NO3 B5600158 4-[(2-methoxyphenyl)acetyl]morpholine

4-[(2-methoxyphenyl)acetyl]morpholine

Cat. No.: B5600158
M. Wt: 235.28 g/mol
InChI Key: HEYJWMRBDCHCHX-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenyl)acetyl]morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one nitrogen and one oxygen atom) substituted with a (2-methoxyphenyl)acetyl group. The acetyl moiety bridges the morpholine ring and the 2-methoxyphenyl aromatic system, creating a hybrid structure with unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the morpholine ring’s role in enhancing solubility and bioavailability, while the methoxyphenyl group may influence receptor binding and metabolic stability .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-5-3-2-4-11(12)10-13(15)14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYJWMRBDCHCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Electron-Donating vs. In contrast, the 3-fluorophenyl (electron-withdrawing) and 3-nitrophenyl (strongly electron-withdrawing) groups in analogues reduce electron density, altering binding affinities to targets like enzymes or receptors . Halogen vs. Methoxy: Bromoacetyl derivatives (e.g., 4-(Bromoacetyl)morpholine) exhibit higher reactivity in nucleophilic substitutions compared to the methoxy-substituted compound, making them versatile intermediates in synthesis .
  • Ring Modifications :

    • Derivatives like 2-[(4-Methylphenyl)methyl]morpholine replace the acetyl linker with a benzyl group, reducing conformational flexibility but increasing steric bulk, which may improve target specificity .
    • Carboxylic acid-containing analogues (e.g., 2-[2-(morpholin-4-yl)phenyl]acetic acid) introduce ionizable groups, enhancing water solubility and pharmacokinetic profiles .

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